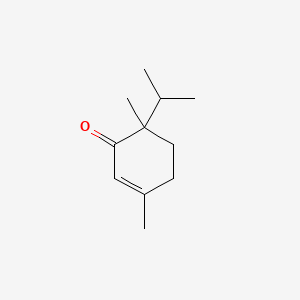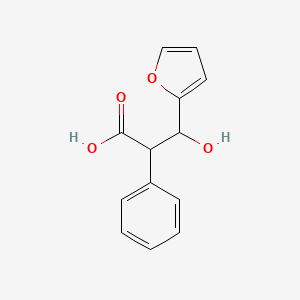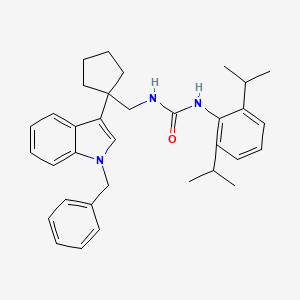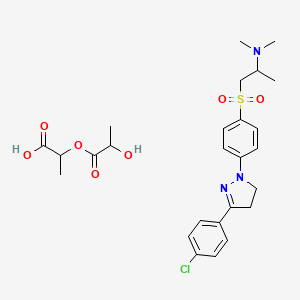
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,6-dimethyl-1-heptene with a suitable oxidizing agent can yield the desired cyclohexenone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the cyclization and oxidation reactions, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexenones.
Applications De Recherche Scientifique
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to modulate enzyme activity or interact with cellular receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the isopropyl group.
6-Isopropyl-2-cyclohexen-1-one: Similar structure but lacks the methyl groups.
Uniqueness
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is unique due to the presence of both methyl and isopropyl groups on the cyclohexene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
54410-58-1 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3,6-dimethyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7-8H,5-6H2,1-4H3 |
Clé InChI |
BBWORFHCQMXICH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(CC1)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)













